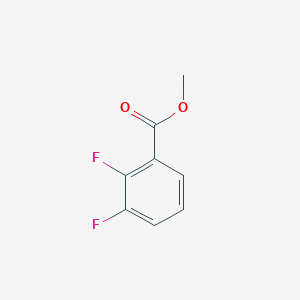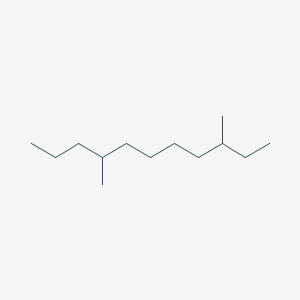
3,8-Dimethylundecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,8-Dimethylundecane is a hydrocarbon compound that belongs to the family of alkanes. It is also known as tridecane or C13H28, and it is widely used in various industries, including the pharmaceutical, cosmetics, and petroleum industries. This compound is of great interest to scientists due to its unique chemical properties and potential applications in various fields.
Scientific Research Applications
Marine Sponge Compounds and Cytotoxicity
Research on compounds from the Formosan marine sponge Negombata corticata uncovered a series of norterpenes and peroxides, including 6,6-dimethylundecane-2,5,10-trione. These compounds were tested for cytotoxicity against various human carcinoma cell lines, highlighting the potential of marine-derived substances in cancer research (Chao et al., 2010).
Antibacterial Properties from Actinobacteria
A study on actinobacterial colonies isolated from the marine East coast region of Tamil Nadu, India, identified a compound, methyl-4,8-dimethylundecanate, from Streptomyces albogriseolus ECR64. This compound exhibited significant antibacterial activity against fish pathogenic bacteria, indicating its potential as an alternative drug in aquaculture disease management (Thirumurugan et al., 2018).
Synthetic Chemistry and Molecular Analysis
The synthesis and characterization of compounds related to 3,8-dimethylundecane have been a focus in various studies. For instance, the synthesis of 3,9-Dimethyl-3,9-bis-(4-nitro-phenyl)-2,4,8,10-tetraoxa-spiroundecane with Chiral Axis was reported, along with detailed NMR analysis. Such studies contribute to the advancement of synthetic organic chemistry and structural elucidation techniques (Wei, 2011).
Solvent Extraction Research
In solvent extraction research, compounds like N,N'-dimethyl-N,N'-dibutyltetradecylmalonamide have been used to study aggregation phenomena and metal extraction. This links the fields of separation sciences, soft matter research, and coordination chemistry, providing insights into micellar structures and phase transition phenomena in solvent extraction systems (Ellis & Antonio, 2012).
properties
CAS RN |
17301-30-3 |
|---|---|
Product Name |
3,8-Dimethylundecane |
Molecular Formula |
C13H28 |
Molecular Weight |
184.36 g/mol |
IUPAC Name |
3,8-dimethylundecane |
InChI |
InChI=1S/C13H28/c1-5-9-13(4)11-8-7-10-12(3)6-2/h12-13H,5-11H2,1-4H3 |
InChI Key |
WOGVWUCXENBLIV-UHFFFAOYSA-N |
SMILES |
CCCC(C)CCCCC(C)CC |
Canonical SMILES |
CCCC(C)CCCCC(C)CC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



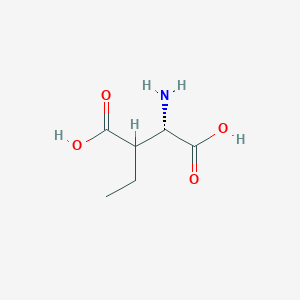
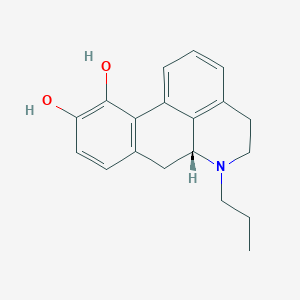
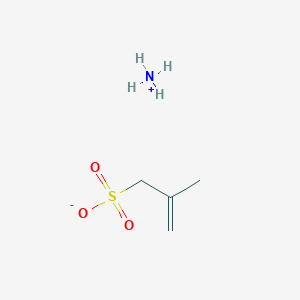
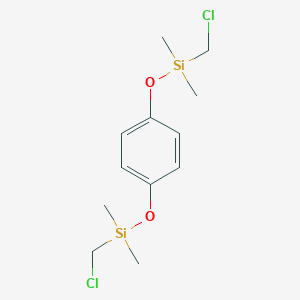

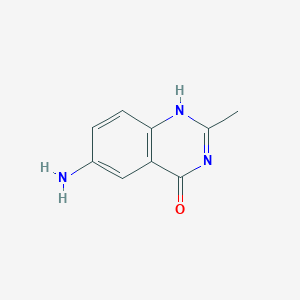
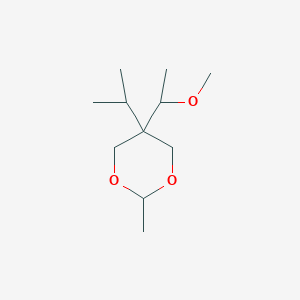
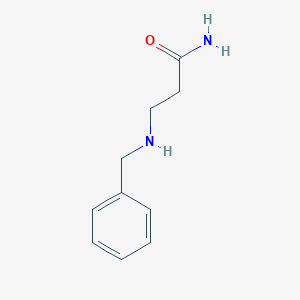
![Tricyclo[4.3.0.0~3,8~]nonane](/img/structure/B95573.png)

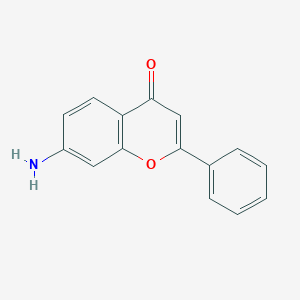
![Octahydrospiro[1,3-dioxolane-2,5'-[4,7]methanoindene]](/img/structure/B95580.png)
